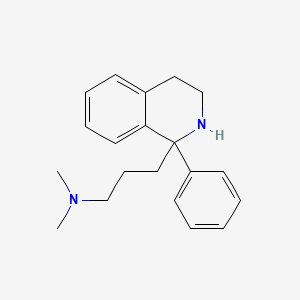
1,1,6,6-Tetraphenylhexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,6,6-Tetraphenylhexane is an organic compound with the molecular formula C30H30. It is characterized by the presence of four phenyl groups attached to a hexane backbone. This compound is known for its unique structural properties and has been studied for various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,6,6-Tetraphenylhexane can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with sodium in the presence of a solvent such as toluene. The reaction proceeds through a Wurtz coupling mechanism, resulting in the formation of the tetraphenyl-substituted hexane.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves large-scale Wurtz coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1,1,6,6-Tetraphenylhexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The phenyl groups in this compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
1,1,6,6-Tetraphenylhexane has been explored for various scientific research applications, including:
Chemistry: Used as a model compound in studies of organic synthesis and reaction mechanisms.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Studied for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 1,1,6,6-Tetraphenylhexane involves its interaction with specific molecular targets. The phenyl groups in the compound can engage in π-π interactions with aromatic residues in proteins or other biomolecules. These interactions can influence the structure and function of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
1,1,6,6-Tetraphenylhexa-2,4-diyne-1,6-diol: Known for its inclusion complexes and host-guest chemistry applications.
Tetraphenylethene: Studied for its aggregation-induced emission properties and applications in luminescent materials.
Uniqueness: 1,1,6,6-Tetraphenylhexane is unique due to its specific structural arrangement of phenyl groups on a hexane backbone. This configuration imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
2819-41-2 |
|---|---|
Molecular Formula |
C30H30 |
Molecular Weight |
390.6 g/mol |
IUPAC Name |
1,6,6-triphenylhexylbenzene |
InChI |
InChI=1S/C30H30/c1-5-15-25(16-6-1)29(26-17-7-2-8-18-26)23-13-14-24-30(27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-12,15-22,29-30H,13-14,23-24H2 |
InChI Key |
WUHPEKSUKIJIJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCCCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-benzo[f]quinolin-4-ium-4-yl-1-(4-phenylphenyl)ethanone;bromide](/img/structure/B13781147.png)
![Glycine, N-[2-(carboxymethoxy)ethyl]-N-[2-[(1-oxodecyl)amino]ethyl]-, disodium salt](/img/structure/B13781154.png)




![2-Amino-2-(4-{[2-(methyloxy)ethyl]oxy}phenyl)acetamide](/img/structure/B13781176.png)


